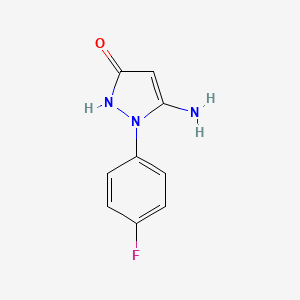

5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the fluorophenyl group onto the pyrazole scaffold. Researchers have explored various synthetic routes, such as condensation reactions, cyclizations, and functional group transformations. Detailed synthetic protocols can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol is depicted by the following SMILES notation: Cc1ccc(cc1)C(=O)c2cnn(c2N)-c3ccc(F)cc3. The compound exhibits planarity due to the conjugated system within the pyrazole ring. The fluorophenyl group contributes to its overall stability and reactivity .

Chemical Reactions Analysis

This compound participates in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Its reactivity is influenced by the amino and hydroxyl groups, making it a versatile building block for the synthesis of more complex molecules. Researchers have investigated its reactivity in the context of drug discovery and material science .

Applications De Recherche Scientifique

Crop Protection

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has been investigated for its potential use in crop protection. Researchers have developed a highly selective method to obtain these compounds, which serve as key intermediates. These intermediates can be further utilized in the design and development of novel pesticides, herbicides, and fungicides .

Medicinal Chemistry

Pyrazoles, including 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol , play a crucial role in medicinal chemistry. They serve as versatile building blocks for drug discovery due to their diverse biological activities. Researchers explore modifications of the pyrazole nucleus to create new pharmaceutical agents. Potential applications include anti-inflammatory, antiviral, and anticancer drugs .

Fluorescent Probes

The amino group in 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol can be harnessed for designing fluorescent probes. These probes are valuable tools for visualizing biological processes, detecting specific molecules, and studying cellular dynamics. Researchers have explored the synthesis of fluorescent pyrazole derivatives for use in bioimaging and diagnostics .

Coordination Chemistry

Pyrazoles exhibit interesting coordination properties with metal ions. Researchers have investigated the complexation behavior of 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol with various transition metals. These complexes can serve as catalysts, sensors, or luminescent materials. Understanding their coordination chemistry contributes to materials science and catalysis .

Material Science

The presence of both amino and hydroxyl groups in 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol makes it an intriguing candidate for material science applications. Researchers explore its potential as a precursor for functionalized polymers, coatings, or nanomaterials. The compound’s reactivity and unique structure offer opportunities for tailoring material properties .

Agrochemicals

Beyond crop protection, 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol may find applications in agrochemical formulations. Researchers investigate its compatibility with other active ingredients, stability under field conditions, and efficacy against specific pests or diseases. The compound’s properties make it a promising candidate for sustainable agriculture .

Mécanisme D'action

Target of Action

The primary target of the compound 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14, also known as p38α, is a member of the MAP kinase family, which are involved in various cellular processes such as proliferation, differentiation, transcription regulation, and development .

Mode of Action

It is known that mapks operate within signaling cascades, where they act as integration points for multiple biochemical signals .

Biochemical Pathways

Mapk14 is involved in various signaling pathways, including the mapk signaling pathway, which plays a crucial role in numerous cellular processes .

Pharmacokinetics

These properties are crucial in determining the drug’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Result of Action

Given its target, it can be inferred that the compound may have an impact on cellular processes regulated by mapk14 .

Action Environment

These factors can include pH, temperature, and the presence of other molecules, and can significantly affect how a compound behaves in a biological system .

Safety and Hazards

Propriétés

IUPAC Name |

3-amino-2-(4-fluorophenyl)-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c10-6-1-3-7(4-2-6)13-8(11)5-9(14)12-13/h1-5H,11H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSFBYCHYMVLQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC(=O)N2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693315 |

Source

|

| Record name | 5-Amino-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol | |

CAS RN |

1247169-18-1 |

Source

|

| Record name | 5-Amino-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B578125.png)

![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B578141.png)

![2-[2-(Cbz-amino)phenyl]-1,3-dioxolane](/img/structure/B578146.png)